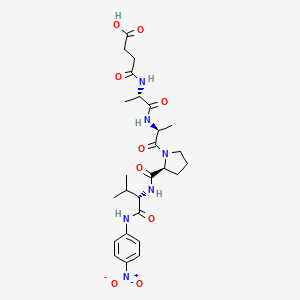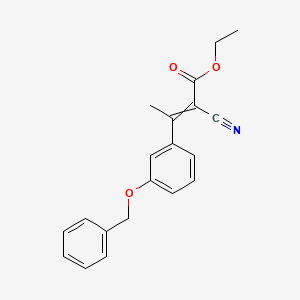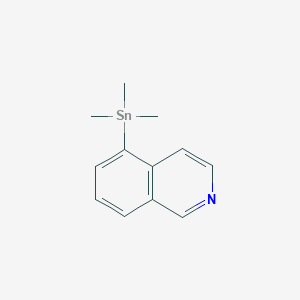
5-Trimethylstannylisoquinoline
Übersicht
Beschreibung
5-Trimethylstannylisoquinoline is a chemical compound with the CAS Number: 1416437-23-4 and a molecular weight of 291.97 . The compound is in liquid form .
Synthesis Analysis
The synthesis of quinoline and its derivatives, which include 5-Trimethylstannylisoquinoline, often involves α,β-unsaturated aldehydes . The review highlights advances in this area over the past 15 years, with particular attention on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The InChI code for 5-Trimethylstannylisoquinoline is1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8 (9)3-1;;;;/h1-2,4-7H;3*1H3; . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
5-Trimethylstannylisoquinoline is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat . The compound has a molecular weight of 291.97 .Wissenschaftliche Forschungsanwendungen
Isoquinoline Derivatives and Their Biological Functions
Biological Activities of Isoquinoline Alkaloids : Research on isoquinoline alkaloids has demonstrated a wide range of biological activities. These compounds, including those with N-oxide groups, have shown antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides alkaloids, in particular, have been highlighted for their potential new applications in drug discovery due to their significant activity profiles (Dembitsky et al., 2015).
Chemotherapeutic Applications : Some isoquinoline derivatives have been studied for their chemotherapeutic applications. For instance, berberine, a quaternary benzylisoquinoline alkaloid, has been extensively researched for its therapeutic effects on metabolic diseases. The review by Xu et al. (2020) discusses the pharmacological and clinical advances of berberine in treating conditions such as type 2 diabetes mellitus, obesity, non-alcoholic fatty liver disease, hyperlipidemia, and gout, highlighting its regulatory effects on various metabolic aspects (Xu et al., 2020).
Antioxidant Properties : Isoquinoline derivatives have also been explored for their antioxidant properties. For example, the review by Naveed et al. (2018) discusses the various biological and pharmacological effects of chlorogenic acid, a dietary polyphenol with antioxidant activity. Such studies suggest a potential avenue for researching the antioxidant capabilities of isoquinoline derivatives, including 5-Trimethylstannylisoquinoline, in various therapeutic contexts (Naveed et al., 2018).
Metal Interaction and DNA Binding : The interaction of isoquinoline derivatives with metal ions and DNA is another area of interest. Streptonigrin, an aminoquinoline antitumor antibiotic, has been studied for its mechanism of action involving DNA strand scission facilitated by metal ions. This highlights the potential for 5-Trimethylstannylisoquinoline to interact with metal ions or DNA in a way that could be leveraged for therapeutic applications (Harding & Long, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
isoquinolin-5-yl(trimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-2,4-7H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXIODJJCSOACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302860 | |
| Record name | 5-(Trimethylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trimethylstannylisoquinoline | |
CAS RN |
1416437-23-4 | |
| Record name | 5-(Trimethylstannyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416437-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trimethylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)


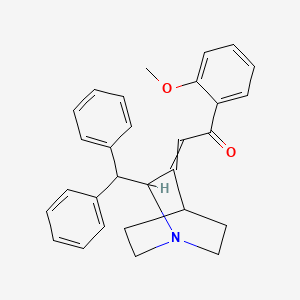
![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)
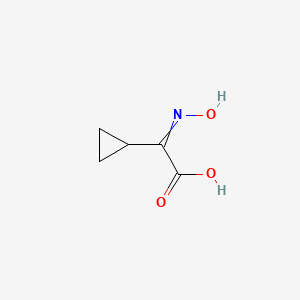


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)

